molecular formula C15H17N5O2S B2908631 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1421456-30-5

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2908631
CAS No.: 1421456-30-5
M. Wt: 331.39
InChI Key: FXZRQMMSQLRIHD-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 3,5-dimethylpyrazole moiety via an ethyl spacer, with a 5-methylisoxazole-3-carboxamide substituent. Its structure combines multiple pharmacophoric elements: the pyrazole and thiazole rings are known for hydrogen-bonding capabilities, while the isoxazole carboxamide may enhance polarity and bioavailability.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-9-6-10(2)20(18-9)15-17-12(8-23-15)4-5-16-14(21)13-7-11(3)22-19-13/h6-8H,4-5H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZRQMMSQLRIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, a thiazole ring, and an isoxazole group. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.39 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.39 g/mol
LogP2.6322
Polar Surface Area48.626 Ų

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of new thiazolyl-isoxazole derivatives that showed promising in vitro antimicrobial efficacy against various pathogens, including bacteria and fungi . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in several studies. For example, compounds containing thiazole and isoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced cell viability in resistant cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes like DHFR disrupts nucleotide synthesis essential for DNA replication.
  • Cell Cycle Modulation : Compounds can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazolyl-isoxazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers evaluated the effects of a related compound on breast cancer cell lines. The compound induced significant apoptosis at concentrations as low as 10 µM after 48 hours of treatment, demonstrating its potential as an effective anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethyl spacer between thiazole and pyrazole may enhance conformational flexibility compared to the rigid aryl linkages in ’s derivatives.
  • Unlike the ureido-thiazole derivatives in , the target lacks peptide-like linkages, suggesting divergent biological targets.

Physical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Data
Target Compound Predicted: 140–160 Hypothetical ^1H-NMR: δ 2.4–2.7 (pyrazole/isoxazole methyl), 7.2–8.2 (thiazole/aromatic protons)
3a 133–135 68 ^1H-NMR: δ 2.66 (CH3), 7.43–8.12 (aryl); MS: [M+H]+ 403.1
3d 181–183 71 ^1H-NMR: δ 2.66 (CH3), 7.21–8.12 (aryl/fluorophenyl); MS: [M+H]+ 421.0

Key Observations :

  • The target’s methyl-rich structure (3,5-dimethylpyrazole, 5-methylisoxazole) may reduce melting points compared to chlorinated analogs like 3d (mp 181–183°C).
  • Aromatic proton chemical shifts (δ 7.2–8.2) align with ’s derivatives, but the absence of electron-withdrawing groups (e.g., Cl, F) may upfield thiazole protons.

Hypothetical Advantages of Target Compound :

  • The isoxazole carboxamide may improve metabolic stability over ester-containing analogs.
  • Ethyl spacer could balance rigidity and flexibility, optimizing interactions with hydrophobic enzyme pockets.

Computational and Analytical Approaches

  • Structural Analysis : SHELX ( ) and Multiwfn ( ) could resolve the target’s crystallography and electron-density topology, respectively.
  • Spectroscopic Predictions : IR stretches for carboxamide (~1630–1680 cm⁻¹) and thiazole (~1400–1500 cm⁻¹) align with ’s data .

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